molecular formula C23H24N4O4 B2955042 5-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775558-61-6

5-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2955042
CAS RN: 1775558-61-6
M. Wt: 420.469
InChI Key: GNUQRVXNZZZGMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule with several functional groups. It contains a 1,3-benzodioxol group, a piperidine ring, and a 1,2,4-triazolone ring. These groups are common in many pharmaceuticals and could suggest a variety of potential uses .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzodioxol, piperidine, and triazolone rings suggests that this compound could have a complex three-dimensional structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxol group could make it more lipophilic, while the piperidine ring could contribute to its basicity .

Scientific Research Applications

Molecular Stabilities and Anticancer Properties

A study by Karayel (2021) on benzimidazole derivatives bearing 1,2,4-triazole reveals insights into tautomeric properties, conformations, and the mechanism behind anticancer properties through density functional theory and molecular docking. These compounds demonstrate potential anti-cancer activity by forming hydrogen bonds with the EGFR binding pocket, indicating the significance of 1,2,4-triazole derivatives in cancer research Karayel (2021).

Antimicrobial Activities

Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, demonstrating good to moderate antimicrobial activities against various test microorganisms. This study highlights the potential of 1,2,4-triazole derivatives in developing new antimicrobial agents Bektaş et al. (2007).

Synthesis and Biological Evaluation

Jadhav et al. (2017) worked on synthesizing novel compounds derived from 1,2,3-triazole derivatives, evaluating their antimicrobial activities. This research indicates the versatility of triazole derivatives in designing compounds with potential biomedical applications Jadhav et al. (2017).

Modulation of Glutamate Receptors

Research on a drug modulating AMPA receptor gated currents by Arai et al. (1994) explores the systemic administration of 1-(1,3-benzodioxol-5-ylcarbonyl)-piperidine and its analogs, enhancing monosynaptic responses in the hippocampus and improving memory retention. This study provides insights into the neurological applications of benzodioxolylcarbonyl-piperidine derivatives Arai et al. (1994).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, its mechanism of action could involve binding to a specific receptor or enzyme in the body .

Future Directions

The future research directions for this compound would depend on its current uses and potential applications. These could include further studies to better understand its properties, to optimize its synthesis, or to explore new uses .

properties

IUPAC Name

3-[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-15-2-4-16(5-3-15)13-27-21(24-25-23(27)29)17-8-10-26(11-9-17)22(28)18-6-7-19-20(12-18)31-14-30-19/h2-7,12,17H,8-11,13-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUQRVXNZZZGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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